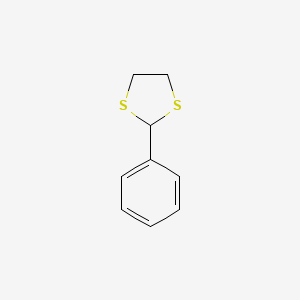

2-Phenyl-1,3-dithiolane

Description

Significance of 1,3-Dithiolanes in Advanced Organic Synthesis

The 1,3-dithiolane (B1216140) functional group is a cornerstone in modern organic synthesis, primarily utilized for two key purposes: as a protecting group for carbonyl compounds and in "umpolung" or polarity inversion strategies. asianpubs.orgscribd.com

Protecting Group Chemistry:

1,3-Dithiolanes are widely employed as protecting groups for aldehydes and ketones due to their stability under both acidic and basic conditions. asianpubs.org They are readily formed by reacting a carbonyl compound with 1,2-ethanedithiol (B43112) in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.orgwikipedia.org This protection allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group. The carbonyl group can later be regenerated by deprotection, a process for which various methods have been developed. wikipedia.orgorganic-chemistry.org

| Catalyst Type | Catalyst Example | Application |

| Lewis Acid | Yttrium triflate | Chemoselective protection of aldehydes. organic-chemistry.org |

| Surfactant-combined | Copper bis(dodecyl sulfate) | Thioacetalization in water at room temperature. organic-chemistry.org |

| Solid-supported | Tungstophosphoric acid | Thioacetalization of aldehydes and ketones. organic-chemistry.org |

| Halogen | Iodine | Protection of aldehydes and ketones as thioacetals. organic-chemistry.org |

Umpolung Chemistry:

The concept of umpolung, or the reversal of polarity, is a powerful strategy in organic synthesis for forming carbon-carbon bonds. organic-chemistry.org In this context, 1,3-dithianes, a related class of cyclic thioacetals, are more commonly used as their lithiated derivatives are more stable. organic-chemistry.org However, the principle extends to 1,3-dithiolanes. The carbon atom of a carbonyl group is typically electrophilic. By converting it into a 1,3-dithiolane, the C-2 proton becomes acidic and can be removed by a strong base to form a nucleophilic carbanion. youtube.com This "umpoled" acyl anion equivalent can then react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. scribd.comorganic-chemistry.org This strategy provides access to products like α-hydroxy ketones and 1,2-diketones that are not achievable through standard carbonyl reactivity. organic-chemistry.org

Role of 2-Phenyl-1,3-dithiolane in Contemporary Medicinal Chemistry Research

The 1,3-dithiolane scaffold, and specifically this compound and its derivatives, has emerged as a privileged structure in medicinal chemistry and drug discovery. chemimpex.commdpi.com The presence of this moiety in a molecule can significantly influence its biological activity. mdpi.com

Antimelanogenic Agents:

A series of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives have been designed and synthesized as potential tyrosinase inhibitors for skin-whitening applications. nih.govnih.gov Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibition can reduce hyperpigmentation. nih.gov One derivative, PDTM3, which contains a 2,4-dihydroxyphenyl group, demonstrated potent inhibitory effects on mushroom tyrosinase, even greater than the well-known inhibitor kojic acid. nih.govnih.gov Kinetic studies revealed that PDTM3 acts as a competitive inhibitor, binding to the active site of the enzyme. nih.govnih.gov This research highlights the potential of the 1,3-dithiolane ring as a promising scaffold for developing new antimelanogenic agents. nih.gov

| Compound | Moiety | Inhibitory Effect |

| PDTM3 | 2,4-dihydroxyphenyl | Stronger than kojic acid. nih.govnih.gov |

| PDTM7-PDTM9 | No hydroxyl group | Stronger than kojic acid. nih.govnih.gov |

Other Therapeutic Areas:

The versatility of the 1,3-dithiolane scaffold is evident in its incorporation into compounds targeting a range of diseases. mdpi.com For instance, isochroman (B46142) derivatives featuring a dithiolane side chain have shown high potency as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity. mdpi.com Furthermore, nucleoside analogs containing the 1,3-dithiolane ring have been patented for their therapeutic potential. mdpi.com Derivatives have also been investigated for their antioxidant and antimicrobial properties. ontosight.ai The stereochemistry of chiral 1,3-dithiolanes is an important aspect, as different enantiomers can exhibit distinct pharmacological and toxicological profiles, though many are currently evaluated as racemic mixtures. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-dithiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBPDPLCHXWHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1028844-22-5 | |

| Record name | 1,3-Dithiolane, 2-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028844-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30204695 | |

| Record name | 1,3-Dithiolane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-55-7 | |

| Record name | 2-Phenyl-1,3-dithiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5616-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1,3-dithiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005616557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1,3-dithiolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiolane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-1,3-dithiolane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FVQ28Z7PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Phenyl 1,3 Dithiolane and Its Derivatives

Direct Synthesis from Carbonyl Compounds and 1,2-Ethanedithiol (B43112)

The most common and direct pathway to 2-phenyl-1,3-dithiolane involves the reaction of benzaldehyde (B42025) with 1,2-ethanedithiol. This condensation reaction is a cornerstone in the protection of carbonyl groups in organic synthesis, with the resulting dithiolane being stable under various conditions. tandfonline.com The efficiency of this synthesis is heavily influenced by the presence and type of catalyst used, although successful conversions have also been reported under catalyst-free conditions. tandfonline.comresearchgate.net

Catalysis is central to the efficient synthesis of this compound, with numerous systems developed to promote the dithioacetalization of benzaldehyde. These catalysts function by activating the carbonyl carbon, thereby facilitating the nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol. The methodologies can be broadly categorized based on the nature of the catalyst employed.

Brønsted acids are frequently used to catalyze the formation of 1,3-dithiolanes. organic-chemistry.org These catalysts donate a proton to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Perchloric Acid Adsorbed on Silica (B1680970) Gel (HClO₄-SiO₂) : This system has been identified as an exceptionally efficient and reusable catalyst for the formation of 1,3-dithiolanes. organic-chemistry.orgresearchgate.net The reaction proceeds under solvent-free conditions at room temperature, offering high yields (75-100%) in very short reaction times (1-30 minutes). organic-chemistry.org This method is noted for its operational simplicity and alignment with green chemistry principles due to the absence of solvent and the reusability of the catalyst. organic-chemistry.orgresearchgate.net

p-Toluenesulfonic Acid (p-TsOH) : A combination of p-toluenesulfonic acid and silica gel serves as an effective catalyst for the protection of aldehydes as thioacetals. organic-chemistry.orgchemicalbook.com This procedure is valued for its versatility, short reaction times, and excellent yields. organic-chemistry.org

Ionic Liquids : Certain Brønsted acidic ionic liquids have been employed as recyclable catalysts for the chemoselective thioacetalization of aldehydes. chemicalbook.comguidechem.com These reactions are typically mild and result in very good yields and short reaction times. organic-chemistry.org

Table 1: Examples of Brønsted Acid-Catalyzed Synthesis of this compound

| Catalyst | Substrate | Conditions | Time | Yield | Reference(s) |

|---|---|---|---|---|---|

| HClO₄-SiO₂ | Benzaldehyde | Solvent-free, Room Temp. | 1-30 min | 75-100% | organic-chemistry.org |

| p-TsOH/Silica Gel | Benzaldehyde | - | Short | Excellent | organic-chemistry.orgchemicalbook.com |

Lewis acids activate the carbonyl group by accepting an electron pair from the carbonyl oxygen. A wide variety of Lewis acids have been successfully used for dithioacetalization. tandfonline.com

Praseodymium Triflate (Pr(OTf)₃) : This triflate salt is an efficient and recyclable catalyst for the chemoselective protection of aldehydes, including the formation of this compound. organic-chemistry.orgchemicalbook.comresearchgate.net

Metal Salts : Various metal salts, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and indium(III) chloride (InCl₃), are effective Lewis acid catalysts for this transformation. tandfonline.comtandfonline.comsid.ir

Yttrium Triflate (Y(OTf)₃) : A catalytic amount of yttrium triflate can be used to convert carbonyl compounds into their corresponding dithiolane derivatives with high chemoselectivity for aldehydes. organic-chemistry.org

Iodine (I₂) : Aldehydes and ketones can be protected as their thioacetals using a catalytic amount of iodine under mild reaction conditions. organic-chemistry.org When supported on nanostructured pyrophosphate, iodine provides an efficient, solvent-free method for this protection. scirp.orgsemanticscholar.org

Hafnium Trifluoromethanesulfonate (Hf(OTf)₄) : This catalyst allows for the conversion of various carbonyl compounds to their thioacetals in high yields under mild conditions that are compatible with sensitive functional groups. organic-chemistry.org

Table 2: Examples of Lewis Acid-Catalyzed Synthesis of this compound

| Catalyst | Substrate | Conditions | Time | Yield | Reference(s) |

|---|---|---|---|---|---|

| Pr(OTf)₃ | Benzaldehyde | - | - | - | organic-chemistry.orgchemicalbook.com |

| Y(OTf)₃ | Benzaldehyde | Catalytic amount | - | High | organic-chemistry.org |

| Iodine (I₂) | Benzaldehyde | Catalytic amount, Mild | - | - | organic-chemistry.org |

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling, which aligns with the principles of green chemistry. sid.irarkat-usa.org

Amberlyst-15 : This strongly acidic ion-exchange resin is a commercially available and effective catalyst for thioacetalization reactions. chemicalbook.comsid.irarkat-usa.org It is known for its reusability and application in environmentally friendly synthetic processes. arkat-usa.orgcu.edu.eg

Bentonite (B74815) : Natural clays (B1170129) like bentonite can be used as catalysts for the condensation of aldehydes with 1,2-ethanedithiol, typically providing good to moderate yields. chemicalbook.comtandfonline.com

Silica Gel : In addition to its role as a support for other catalysts like perchloric acid and p-toluenesulfonic acid, silica gel itself can catalyze the formation of 1,3-dithiolanes. organic-chemistry.orgchemicalbook.com Silica sulfuric acid (SSA) has been specifically highlighted as an efficient and reusable catalyst for the chemoselective dithioacetalization of aldehydes. niscpr.res.in

Table 3: Examples of Heterogeneously Catalyzed Synthesis of this compound

| Catalyst | Substrate | Conditions | Time | Yield | Reference(s) |

|---|---|---|---|---|---|

| Amberlyst-15 | Benzaldehyde | - | - | - | chemicalbook.comsid.irarkat-usa.org |

| Bentonite | Benzaldehyde | Mild | - | Good to Moderate | chemicalbook.comtandfonline.com |

Combining a catalyst with a surfactant can enable reactions to be carried out in water, a green solvent.

Lewis Acid-Surfactant-Combined Catalysts : Copper bis(dodecyl sulfate) [Cu(DS)₂] is an example of an efficient and reusable Lewis acid-surfactant-combined catalyst. organic-chemistry.orgscribd.com It facilitates the thioacetalization of carbonyl compounds in water at room temperature, offering high chemoselectivity and high yields without the need for organic solvents. organic-chemistry.org

Brønsted Acid-Surfactant-Combined Catalysts : p-Dodecylbenzenesulfonic acid (DBSA) acts as a Brønsted acid-surfactant-combined catalyst that promotes dehydration reactions, including dithioacetal formation, in water. figshare.com

While catalysis is common, the synthesis of this compound can also be achieved without any catalyst, which simplifies the procedure and avoids issues related to catalyst cost, toxicity, or removal. tandfonline.com The success of these methods is highly dependent on the choice of solvent. tandfonline.comresearchgate.net

Research has shown that dithioacetalization of aldehydes and ketones can proceed efficiently in nitromethane (B149229) at reflux without a catalyst. tandfonline.comresearchgate.net This method provides excellent yields in short reaction times. tandfonline.com In contrast, other solvents such as acetonitrile (B52724), THF, chloroform, 1,4-dioxane, and n-hexane have been found to be ineffective, yielding no product under reflux conditions. tandfonline.comresearchgate.net This highlights the critical role of the solvent in promoting the uncatalyzed reaction.

Table 4: Catalyst-Free Synthesis of this compound

| Substrate | Solvent | Conditions | Time | Yield | Reference(s) |

|---|---|---|---|---|---|

| Benzaldehyde | Nitromethane | Reflux | 10 min | High | lookchem.comtandfonline.com |

Catalyst-Mediated Condensation Reactions

Alternative Routes for 1,3-Dithiolane (B1216140) Ring Construction

While the direct condensation of an aldehyde or ketone with 1,2-ethanedithiol is a common method for forming 1,3-dithiolanes, several alternative strategies have been developed for the construction of this heterocyclic ring.

Formation from Ethylene (B1197577) Dibromide and Sodium Thiosulfate

An alternative pathway for the synthesis of 4-substituted 1,3-dithiolanes involves a two-step process commencing with ethylene dibromide and sodium thiosulfate. This method first entails the condensation of ethylene dibromide with sodium thiosulfate. The resulting intermediate is then reacted with a carbonyl compound, such as formaldehyde (B43269) or acetone, in the presence of hydrochloric acid to yield the corresponding 4-substituted 1,3-dithiolane. While this route is documented as a viable synthetic strategy, detailed experimental procedures and yield data are not extensively reported in the literature.

Synthesis of 2-Ylidene-1,3-dithiolanes

The synthesis of 2-ylidene-1,3-dithiolanes, which feature an exocyclic double bond at the C2 position, can be achieved through various methods, including a one-pot procedure involving active methylene (B1212753) compounds. Convenient procedures have been developed for the synthesis of 2-(1,3-dithiolan-2-ylidene)malononitriles and 2-cyano-2-(1,3-dithiolan-2-ylidene)acetamides. researchgate.net One approach involves the reaction of disodium (B8443419) alk-1-ene-1,1-dithiolates with 1,2-dichloroalkanes. researchgate.net

A particularly efficient method is a one-pot synthesis that starts with an active methylene compound like malononitrile (B47326) or cyanoacetamide. researchgate.net This involves the reaction with carbon disulfide in the presence of a base such as sodium ethoxide, followed by the addition of a 1,2-dihaloalkane to the intermediate salt. researchgate.netmdpi.com This approach provides a direct route to a variety of 2-ylidene-1,3-dithiolane derivatives.

Table 1: Synthesis of 2-Ylidene-1,3-dithiolanes via a One-Pot Procedure

| Starting Active Methylene Compound | Dihaloalkane | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Malononitrile | 1,2-Dichloroethane | 2-(1,3-Dithiolan-2-ylidene)malononitrile | 66 | 199–200 |

| Cyanoacetamide | 1,2-Dichloroethane | 2-Cyano-2-(1,3-dithiolan-2-ylidene)acetamide | - | - |

| Malononitrile | 1,2-Dichloropropane | 2-(4-Methyl-1,3-dithiolan-2-ylidene)malononitrile | - | - |

| Cyanoacetamide | 1,2-Dichloropropane | 2-Cyano-2-(4-methyl-1,3-dithiolan-2-ylidene)acetamide | - | - |

Data sourced from Lipin et al. (2017). researchgate.net Note: Yields and melting points for all derivatives were not provided in the source.

Synthesis of 1,3-Dithiolane-2-thiones (Cyclic Trithiocarbonates)

1,3-Dithiolane-2-thiones, also known as cyclic trithiocarbonates, are another important class of 1,3-dithiolane derivatives. A novel and convenient synthesis involves the treatment of epoxides with commercially available potassium ethyl xanthogenate. researchgate.netarkat-usa.orgpacific.edu This method is advantageous as it avoids the use of toxic and volatile carbon disulfide. arkat-usa.org The reaction proceeds in good to moderate yields and the stereochemistry of the products can be controlled. researchgate.netpacific.edu For instance, the reaction with cyclohexene (B86901) oxide yields a product with a trans-fusion between the cyclohexane (B81311) and dithiolane rings. researchgate.netpacific.edu

The reaction conditions, such as the molar ratio of reactants and the reaction time, have a significant impact on the yield of the trithiocarbonate. arkat-usa.org An optimized molar ratio of potassium ethyl xanthogenate to epoxide has been found to be 2:1. arkat-usa.org

Table 2: Synthesis of 1,3-Dithiolane-2-thiones from Various Epoxides

| Epoxide | Reaction Time (h) | Yield (%) |

|---|---|---|

| Cyclohexene oxide | 3.5 | 73 |

| (1,2-Epoxyethyl)benzene (Styrene oxide) | 2 | 87 |

| 1,2-Epoxy-3-phenoxypropane | 3 | 92 |

| 1,2-Epoxy-3-butoxypropane | 12 | 65 |

| 1,2-Epoxy-3-(allyloxy)propane | 2 | 89 |

| (2,3-Epoxypropyl)benzene | 12 | 68 |

Data sourced from Dotsenko et al. (2014). researchgate.netarkat-usa.org

Generation of 2-Silylated 1,3-Dithiolanes

The introduction of a silyl (B83357) group at the C2 position of the 1,3-dithiolane ring provides a versatile synthetic handle for further transformations. A method for the synthesis of sterically crowded 2-silylated 1,3-dithiolanes involves the reaction of thioketones with trimethylsilyldiazomethane (B103560) (TMS-CHN₂). uzh.chnih.govresearchgate.net This reaction proceeds with high regioselectivity. uzh.chnih.govresearchgate.net

For example, the reaction of thiobenzophenone (B74592) with TMS-CHN₂ leads to the formation of 2-phenyl-2-(trimethyl)silyl-1,3-dithiolane. This reaction is believed to proceed through the formation of a silylated thiocarbonyl S-methanide intermediate, which is then trapped by another molecule of the thioketone. uzh.chnih.govresearchgate.net

Table 3: Synthesis and Characterization of 2-Phenyl-2-(trimethyl)silyl-1,3-dithiolane

| Property | Value |

|---|---|

| Yield | 75% |

| Appearance | Colorless solid |

| Melting Point | 52–53 °C |

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 0.10 (s, 9H), 2.99–3.05 (m, 2H), 3.20–3.25 (m, 2H), 7.12–7.15 (m, 1Harom), 7.23–7.26 (m, 2Harom), 7.65–7.68 (m, 2Harom) |

| ¹³C NMR (150 MHz, CDCl₃) δ (ppm) | -2.1 (3 CH₃), 38.9 (2 CH₂), 58.7 (C(2)), 125.7, 127.4, 127.8 (5 CHarom), 144.6 (1 Carom) |

Data sourced from Mlostoń et al. (2017). uzh.ch

Synthesis of Oxidized this compound Derivatives

The sulfur atoms in the 1,3-dithiolane ring can be oxidized to form sulfoxides and sulfones, which are valuable intermediates in organic synthesis.

Synthesis of this compound 1-Oxides via Singlet Oxidation

The oxidation of 1,3-dithiolanes can be achieved using various oxidizing agents. Singlet oxygen (¹O₂) provides a method for the synthesis of 1,3-dithiolane 1-oxides in synthetically useful yields. rsc.orgsemanticscholar.org The photo-oxidation of 1,3-dithiolanes can be carried out using a photosensitizer and visible light in the presence of oxygen. semanticscholar.org

However, the oxidation of substituted 1,3-dithiolanes can sometimes lead to unexpected products. For instance, the singlet oxidation of 2-ethyl-2-phenyl-1,3-dithiolane (B15491274) was found to yield 2-ethyl-4-hydroxy-2-phenyl-1,3-dithiolane as the major product, rather than the expected sulfoxide. rsc.org

More controlled and selective oxidation can be achieved under different conditions. For example, the visible-light-mediated photocatalytic oxidation of 2-(4-methoxyphenyl)-1,3-dithiolane in the presence of a base like triethylamine (B128534) and a photosensitizer such as Rose Bengal under an oxygen atmosphere can selectively produce the corresponding sulfoxide. semanticscholar.org This highlights that the choice of base and reaction conditions can direct the outcome of the oxidation towards either sulfoxidation or rearrangement products. semanticscholar.org

Diastereoselective Oxidation to Monosulfoxide Derivatives (e.g., with t-BuOOH and Cp2TiCl2)

The controlled oxidation of this compound to its monosulfoxide derivative can be achieved with high diastereoselectivity using a catalytic system composed of titanocene (B72419) dichloride (Cp2TiCl2) and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. scispace.comresearchgate.netresearchgate.net This method has been shown to be an efficient protocol for the mono-oxidation of 2-substituted 1,3-dithiolanes and related 1,3-dithianes. scispace.comresearchgate.netresearchgate.net

Research indicates that the Cp2TiCl2-catalyzed oxidation offers comparable stereoselectivities but superior yields when compared to the well-established titanium isopropoxide (Ti(Oi-Pr)4) catalyzed systems. scispace.comresearchgate.netresearchgate.net A key advantage of using titanocene dichloride is its higher moisture stability, which allows for its use in smaller, catalytic amounts (e.g., 1 mol%). scispace.comresearchgate.netresearchgate.net The presence of activated 4Å molecular sieves is often beneficial for the titanocene-promoted process to achieve optimal activity. scispace.comresearchgate.netresearchgate.net

The oxidation of 2-substituted 1,3-dithiolanes, including the 2-phenyl derivative, with reagents like sodium metaperiodate or m-chloroperoxybenzoic acid typically results in the preferential formation of the trans-1-oxide. researchgate.net This stereochemical outcome is attributed to the oxidant attacking from the less sterically hindered face of the dithiolane ring. researchgate.net The trans to cis isomer ratio can vary depending on the steric bulk of the substituent at the 2-position. researchgate.net For instance, oxidation of 2-tert-butyl-1,3-dithiolane can yield the trans-isomer exclusively. researchgate.net

While specific yield and diastereomeric ratio for the Cp2TiCl2-catalyzed oxidation of this compound are not detailed in the available literature, the general findings for 2-substituted dithiolanes are summarized in the table below.

| Substrate | Oxidant System | Key Features | Predominant Isomer |

|---|---|---|---|

| 2-Substituted 1,3-Dithiolanes | t-BuOOH / Cp2TiCl2 | Efficient, high yield, moisture-stable catalyst. scispace.comresearchgate.netresearchgate.net | trans |

| This compound | NaIO4 or m-CPBA | Preferential formation of the trans isomer. researchgate.net | trans |

Synthesis of this compound 1,3-Dioxides

The synthesis of this compound 1,3-dioxides can be accomplished through a stepwise oxidation of the parent dithiolane. This typically involves an initial oxidation to the monosulfoxide, followed by a second oxidation to the 1,3-dioxide. researchgate.netpsu.edu

One reported method involves the oxidation of the 1,3-dithiolane with one equivalent of an oxidizing agent, such as sodium periodate (B1199274) (NaIO4), to yield the corresponding monosulfoxide. psu.edu For derivatives like 2-methyl-2-phenyl-1,3-dithiolane (B8659790), this initial step produces a mixture of trans- and cis-monosulfoxides. psu.edu Subsequent oxidation of this monosulfoxide mixture with an additional equivalent of the oxidizing agent affords the 1,3-dioxide. psu.edursc.org It has been noted that further oxidation of 1,3-dithiolane 1-oxides generally leads to the formation of trans-1,3-dioxides. researchgate.net

In a specific example, the oxidation of 2-methyl-2-phenyl-1,3-dithiolane with one equivalent of NaIO4 resulted in the corresponding 1-oxide as a mixture of trans and cis isomers in a 66% yield (in an 84:16 ratio). psu.edu Further oxidation of this mixture yielded 2-methyl-2-phenyl-1,3-dithiolane 1,3-dioxide as a mixture of isomers in 64% yield. rsc.org

| Step | Starting Material | Reagent | Product | Yield | Isomer Ratio |

|---|---|---|---|---|---|

| 1 | 2-Methyl-2-phenyl-1,3-dithiolane | NaIO4 (1 equiv.) | 2-Methyl-2-phenyl-1,3-dithiolane 1-oxide | 66% psu.edu | trans:cis = 84:16 psu.edu |

| 2 | 2-Methyl-2-phenyl-1,3-dithiolane 1-oxide | Oxidizing Agent | 2-Methyl-2-phenyl-1,3-dithiolane 1,3-dioxide | 64% rsc.org | Mixture of isomers rsc.org |

Reactivity and Reaction Mechanisms of 2 Phenyl 1,3 Dithiolane

Ring Cleavage and Deprotection Reactions

The 1,3-dithiolane (B1216140) group is a robust protecting group for carbonyls, stable under both acidic and basic conditions. arkat-usa.org However, its removal, or deprotection, is a crucial step in multi-step synthesis and can be achieved through various methods, primarily involving oxidative or metal-assisted hydrolysis. arkat-usa.orgasianpubs.org

Oxidative cleavage is a common strategy for the deprotection of 1,3-dithiolanes. This approach often involves the oxidation of the sulfur atoms, which makes the C-S bonds more susceptible to hydrolysis. lookchem.com

A variety of reagents have been developed for the efficient cleavage of the 1,3-dithiolane ring to regenerate the parent carbonyl compound. These methods often offer mild conditions and tolerance for other functional groups.

Copper(II) Chloride (CuCl₂): Copper(II) chloride, particularly when used with copper(II) oxide (CuO), serves as an effective reagent for deprotecting 1,3-dithianes. sci-hub.se CuCl₂ adsorbed on silica (B1680970) gel is also a recognized system for the ring opening of 1,3-dithiolanes. chemicalbook.com These copper-based reagents are part of a broader group of metal salts used for this transformation. thieme-connect.de

Thionyl Chloride (SOCl₂): Thionyl chloride is another reagent employed for the cleavage of 1,3-dithiolanes. chemicalbook.com It can be used in conjunction with hydrogen peroxide (H₂O₂-SOCl₂ system) for deprotection. researchgate.net Furthermore, silica gel treated with thionyl chloride creates an effective catalyst for the reverse reaction, thioacetalization, highlighting the role of SOCl₂ in transformations involving this functional group. researchgate.netresearchgate.net

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the mild deprotection of dithianes and dithiolanes. arkat-usa.orgbwise.kr The reaction mechanism involves an oxidative cleavage pathway. bwise.kr Studies using NBS for the deprotection of dithiane-protected aldehydes have shown this method to be efficient. bwise.krnih.gov The process can be carried out in solvents like acetone. chemicalbook.com

Thallium(III) Nitrate (B79036) (Tl(NO₃)₃): Thallium(III) nitrate is a highly effective reagent for the facile hydrolysis of S,S-acetals, including 1,3-dithiolanes. sci-hub.sechemicalbook.com It is known for its high efficiency and compatibility with sensitive functional groups like alkenes and esters. sci-hub.se However, it should be noted that this reagent is highly toxic. lookchem.com The deprotection is typically performed in methanol. chemicalbook.com

Table 1: Selected Reagents for the Deprotection of 2-Phenyl-1,3-dithiolane

| Reagent System | Typical Conditions | Reference(s) |

|---|---|---|

| CuCl₂-adsorbed Silica Gel | - | chemicalbook.com |

| CuCl₂ / CuO | - | sci-hub.se |

| Thionyl Chloride (SOCl₂) | In combination with H₂O₂ | chemicalbook.comresearchgate.net |

| N-Bromosuccinimide (NBS) | Acetone | arkat-usa.orgchemicalbook.combwise.kr |

Heavy metal ions with a high affinity for sulfur, such as Hg²⁺ and Tl³⁺, can promote the hydrolysis of 1,3-dithiolanes. thieme-connect.dersc.org The mechanism typically involves the formation of an adduct between the metal ion and the dithiolane, which facilitates the ring-opening step. rsc.org

Kinetic studies on the metal ion-promoted hydrolysis of 2-phenyl-1,3-dithiane (B1581651), a close analog of this compound, provide significant insight into the reaction mechanism. The process generally follows a two-step pattern: a rapid pre-equilibrium formation of a 1:1 adduct between the metal ion and the sulfur compound, followed by a slower, rate-determining ring-opening step. rsc.org

The general kinetic pattern and reactivity level for the Tl³⁺- and Hg²⁺-promoted hydrolysis of this compound are similar to that of 2-phenyl-1,3-dithiane. rsc.org For the dithiane, kinetic studies have determined the adduct formation constants (K) and the first-order rate constants for the ring-opening step (k₂) for various metal ions. rsc.org While this compound is more basic towards Hg²⁺ than 2-phenyl-1,3-dithiane, the reverse is true for Tl³⁺. rsc.org The thallium adduct of the dithiolane reacts more slowly than the corresponding adduct of the dithiane. rsc.org

Table 2: Kinetic Data for Metal Ion-Promoted Hydrolysis of 2-Phenyl-1,3-dithiane at 25°C

| Metal Ion | Adduct Formation Constant (K / dm³ mol⁻¹) | Ring-Opening Rate Constant (k₂ / s⁻¹) |

|---|---|---|

| Tl³⁺ | 54.5 | 77 |

| Hg²⁺ | 3.0 x 10⁴ | 0.20 |

| Hg₂²⁺ | 630 | 0.07 |

Data provides a comparative basis for the reactivity of this compound. rsc.org

The reactivity in metal ion-promoted hydrolysis is sensitive to the specific conditions, including the presence of other ligands in the solution. For the mercury(II)-promoted reaction, the presence of chloride ions has an inhibitory effect. The reactivity of the mercury species decreases in the order Hg²⁺ > HgCl⁺ > HgCl₂, demonstrating a clear ligand influence on the catalytic activity. rsc.org

Furthermore, subtle differences in the basicity and reactivity between this compound and its six-membered ring counterpart, 2-phenyl-1,3-dithiane, suggest that the conformations of the metal-dithioacetal adducts play a role in controlling the adduct formation (K) and ring-opening (k₂) rates. rsc.org

Metal Ion-Promoted Hydrolysis

Anionic Chemistry and Umpolung Reactivity

A key feature of 1,3-dithianes and dithiolanes is their "umpolung" or inverted polarity reactivity. The proton at the C2 position, situated between two sulfur atoms, is significantly more acidic than a typical alkyl proton. For 2-phenyl-1,3-dithiane, the pKa in DMSO is approximately 30.7, which is comparable to the alpha-proton of ethyl acetate. brynmawr.edu This acidity allows for deprotonation by a strong base (e.g., n-butyllithium, sodium amide) to form a stabilized carbanion. organic-chemistry.orgnih.gov

This dithiyl anion acts as a nucleophilic acyl anion equivalent, a role reversal from the typical electrophilic nature of a carbonyl carbon. sigmaaldrich.com This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions. For instance, the lithio derivative of 2-phenyl-1,3-dithiane reacts with arenesulfonates to form 2-alkylated derivatives. organic-chemistry.org

More advanced applications include the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides to form 2,2-diaryl-1,3-dithianes. brynmawr.edu The dithiyl anions generated from 2-aryl-1,3-dithianes have also been shown to add to highly strained molecules like [1.1.1]propellane, demonstrating their utility in constructing complex molecular scaffolds. nih.gov Computational studies support a two-electron, purely anionic pathway for this transformation, confirming that 2-aryl-1,3-dithiyl anions are competent nucleophiles for such additions. nih.gov

Regioselective Metalation of 1,3-Dithiolanes and their 1-Oxides

The metalation of 1,3-dithiolanes, a key step for their use as acyl anion equivalents, involves the deprotonation at the C-2 position. In the case of 2-substituted 1,3-dithianes, treatment with n-butyllithium typically results in the selective removal of the C-2 proton. organic-chemistry.orgnih.gov For 2-phenyl-1,3-dithiane, the pKa of the C-2 proton is estimated to be around 30.7 in DMSO, indicating its increased acidity due to the stabilizing effect of the adjacent sulfur atoms and the phenyl group. utk.edu While direct studies on the regioselectivity of metalation of this compound are not extensively detailed, the successful base-mediated fragmentation reactions initiated by deprotonation at C-2 suggest that this position is the most acidic site. acs.orgnih.gov

The presence of an oxygen atom in this compound 1-oxide influences the outcome of metalation. Deprotonation of trans-2-phenyl-1,3-dithiolane 1-oxide with a strong base leads to the cleavage of the resulting anion rather than a stable metalated species. tandfonline.com This suggests that while metalation likely still occurs regioselectively at the C-2 position, the resulting anion is unstable under the reaction conditions.

Cleavage of Derived Anions

The anions derived from 1,3-dithiolanes are known to be less stable than their 1,3-dithiane (B146892) counterparts and are prone to cleavage. The deprotonation product of the parent 1,3-dithiolane is reportedly unstable and undergoes a retro [2+4] cycloreversion reaction. utk.edu This instability is also observed for substituted derivatives.

Specifically, the anion generated from the deprotonation of trans-2-phenyl-1,3-dithiolane 1-oxide readily undergoes cleavage. tandfonline.com This fragmentation pathway competes with or even dominates over subsequent reactions of the C-2 anion, limiting its synthetic utility as a stable acyl anion equivalent under these conditions. The cleavage of the dithiolane ring is a significant characteristic of its anionic chemistry. Biocatalytic methods using vanadium-dependent haloperoxidases have also been developed for the cleavage of the 2-methyl-2-phenyl-1,3-dithiolane (B8659790) to the corresponding ketone, acetophenone. acs.org

Fragmentation Reactions

Base-Mediated Fragmentation to Dithiocarboxylates and Dithioesters

A significant reaction of 2-aryl-1,3-dithiolanes, including the 2-phenyl derivative, is their base-mediated fragmentation to form dithiocarboxylate anions. acs.orgsmolecule.com This reaction proceeds through deprotonation at the C-2 position, followed by a cycloelimination (or cycloreversion) of the dithiolane ring to yield the dithiocarboxylate and ethylene (B1197577). smolecule.com These generated dithiocarboxylate anions are versatile intermediates that can be trapped in situ with various electrophiles, such as alkyl halides, to produce a wide range of dithioesters. nih.govresearchgate.netnih.gov

Recent studies have optimized this one-pot reaction, demonstrating that bases like lithium bis(trimethylsilyl)amide (LiHMDS) in solvents such as cyclopentyl methyl ether (CPME) at elevated temperatures can efficiently generate the aryl-dithiocarboxylates in very short reaction times. acs.orgnih.gov This method provides a straightforward and high-yielding route to dithioesters from readily available 2-aryl-1,3-dithiolanes. acs.org

Table 1: Base-Mediated Fragmentation of 2-Aryl-1,3-dithiolanes

| Base | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| LiHMDS | CPME | 100 | 5 min | Aryl-dithiocarboxylate | - | acs.orgnih.gov |

| NaH | DMF/HMPA | 130-150 | 2 h | Methyl dithioesters | ~52 | nih.gov |

Note: The table presents a summary of conditions for the fragmentation step and subsequent formation of dithioesters.

Cycloreversion Reactions of 1,3-Dithiolane Carbanions

The carbanion generated at the C-2 position of the 1,3-dithiolane ring is prone to undergo cycloreversion. For the parent 1,3-dithiolane, the deprotonated species is unstable and fragments into ethylene and a dithiocarboxylate anion. utk.edu This reactivity is exploited in the synthesis of ethenes from 2-silylated 1,3-dithiolanes. In these cases, desilylation generates an intermediate carbanion which then undergoes a [3+2]-cycloreversion of the heterocyclic ring to yield substituted ethenes. beilstein-journals.orgresearchgate.netuzh.ch However, for 2-trimethylsilyl-1,3-dithiolanes without substituents at the C4 and C5 positions, this cycloreversion is not observed, and the carbanion can be trapped. beilstein-journals.orguzh.ch This suggests that steric factors from substituents on the dithiolane ring can influence the propensity for cycloreversion.

Oxidation Reactions and Stereoselectivity

The oxidation of this compound has been studied with various oxidizing agents, and it exhibits a notable degree of stereoselectivity. Oxidation with reagents such as m-chloroperoxybenzoic acid (m-CPBA) or sodium metaperiodate primarily affords the trans-1-oxide, where the oxygen atom is on the opposite face of the ring relative to the phenyl group. tandfonline.com This stereoselectivity is attributed to the steric hindrance of the phenyl group, directing the oxidant to the less hindered sulfur atom. tandfonline.com

The ratio of trans to cis diastereomers can vary depending on the specific conditions, with reported ratios for this compound oxidation ranging from 2.5:1 to 7:1. tandfonline.com In some preparative experiments, the major trans diastereomer has been isolated in good yield. tandfonline.com Further oxidation of the monosulfoxide leads to the formation of the 1,3-dioxide. tandfonline.comontosight.ai The oxidation of this compound with t-BuOOH and Cp₂TiCl₂ also proceeds in a diastereoselective manner to yield the 2-phenyl monosulfoxide derivative. chemicalbook.com

Table 2: Stereoselectivity in the Oxidation of 2-Substituted-1,3-dithiolanes

| Substrate | Oxidizing Agent | Product | trans/cis Ratio | Reference |

|---|---|---|---|---|

| This compound | m-CPBA or NaIO₄ | This compound 1-oxide | 2.5:1 to 7:1 | tandfonline.com |

| 2-Methyl-1,3-dithiolane | m-CPBA or NaIO₄ | 2-Methyl-1,3-dithiolane 1-oxide | ~3:2 | tandfonline.com |

| 2-tert-Butyl-1,3-dithiolane | m-CPBA or NaIO₄ | 2-tert-Butyl-1,3-dithiolane 1-oxide | Cleanly trans | tandfonline.com |

| This compound | t-BuOOH / Cp₂TiCl₂ | 2-Phenyl monosulfoxide derivative | Diastereoselective | chemicalbook.com |

Note: The table highlights the influence of the C-2 substituent on the stereochemical outcome of the oxidation.

Nucleophilic Attacks and Cycloaddition Reactions

The 1,3-dithiolane ring is generally resistant to nucleophilic attack under normal conditions. chemicalbook.com However, reactivity can be induced. The 2-phenyl-1,3-dithiolanyl cation can be generated as a transient intermediate via flash photolysis of precursors like 2-methoxy-2-phenyl-1,3-dithiolane. oup.com This electrophilic cation readily reacts with various nucleophiles, and the kinetics of these reactions have been studied. oup.comacs.org

Furthermore, upon oxidation to the 1,3-dioxide, the reactivity of the dithiolane ring is altered. This compound-1,3-dioxide can participate in various chemical reactions, including nucleophilic substitution and cycloaddition reactions. ontosight.ai For instance, derivatives like trans-2-methylene-1,3-dithiolane 1,3-dioxide have been shown to undergo [3+2] cycloaddition reactions with nitrones. researchgate.netacs.org The parent this compound itself can be involved in cycloaddition reactions when transformed into a reactive intermediate. For example, thiocarbonyl S-methanides generated from other sources can react with thioketones to form 1,3-dithiolanes, indicating the participation of the dithiolane system in [3+2] cycloaddition processes. d-nb.info

Applications in Organic Synthesis and Materials Science

2-Phenyl-1,3-dithiolane as a Versatile Building Block for Complex Molecules

This compound serves as an essential building block in organic chemistry, facilitating the creation of complex molecular structures. chemimpex.comchemimpex.com Its utility is particularly noted in the synthesis of pharmaceuticals and agrochemicals, where it enables chemists to construct intricate frameworks with efficiency. chemimpex.com The dithiolane ring enhances the compound's stability and defines its reactivity, allowing it to participate in a variety of chemical reactions. chemimpex.com This makes it a valuable intermediate in the synthesis of more complex molecules, including those with biological activity. chemimpex.comontosight.ai For instance, it has been used in the development of new drugs by creating compounds that target specific biological pathways. chemimpex.com

Synthetic Utility as an Acyl Anion Equivalent (Umpolung Reagent)

A significant application of this compound and its derivatives, such as 2-phenyl-1,3-dithiane (B1581651), lies in their function as acyl anion equivalents, a concept central to "umpolung" or polarity inversion. wikipedia.orgsigmaaldrich.com Normally, the carbonyl carbon is electrophilic. However, by converting a carbonyl group into a dithioacetal like 2-phenyl-1,3-dithiane, the polarity is reversed. wikipedia.org Deprotonation at the C-2 position, typically with a strong base like n-butyllithium, generates a nucleophilic carbanion, effectively a masked acyl anion. wikipedia.orgethz.ch

This nucleophilic species can then react with various electrophiles, such as alkyl halides and other carbonyl compounds, to form new carbon-carbon bonds. wikipedia.org For example, 2-lithio-2-phenyl-1,3-dithiane has been shown to react with electrophiles to create new derivatives. nih.gov This strategy is a cornerstone of dithiane chemistry, enabling the synthesis of ketones, α-hydroxy ketones, and other complex molecules that would be challenging to access through conventional synthetic routes. wikipedia.org While 1,3-dithianes are well-known for this reactivity, 1,3-dithiolanes can also undergo deprotonation, although they are more prone to ring fragmentation. acs.orgbeilstein-journals.org

Protecting Group Strategies for Carbonyl Compounds in Multi-Step Syntheses

The formation of a 1,3-dithiolane (B1216140) from a carbonyl compound is a widely used strategy for protecting aldehydes and ketones in multi-step syntheses. asianpubs.orgresearchgate.net Thioacetals like this compound are exceptionally stable under both acidic and basic conditions, making them ideal for protecting carbonyl groups while other parts of a molecule undergo chemical transformations. asianpubs.orgarkat-usa.org

Once the desired synthetic steps are completed, the carbonyl group can be regenerated through a process known as deprotection or dethioacetalization. arkat-usa.org While traditionally this required harsh conditions using toxic heavy metal salts, numerous milder and more environmentally friendly methods have been developed. asianpubs.orgarkat-usa.org The ability to easily protect and deprotect carbonyl groups is crucial in the total synthesis of complex natural products. asianpubs.org

Synthesis of Advanced Organic Materials

The unique sulfur-containing structure of this compound and its derivatives makes them valuable in materials science for creating polymers and other materials with specialized properties. cymitquimica.comchemimpex.com

Development of Polymers and Coatings with Enhanced Durability and Performance

This compound has been utilized in the development of polymers and coatings, contributing to materials with enhanced durability and performance. chemimpex.com The incorporation of the dithiolane moiety can impart desirable properties to the resulting polymers. chemimpex.com Research has shown that novel sulfide (B99878) polymers, such as poly(this compound), can be synthesized through oxidative coupling. sci-hub.se Furthermore, dithiolane derivatives have been explored for creating functional synthetic polymers and have been incorporated into copolymers for surface coatings, for example on gold surfaces. researchgate.net

Integration into Materials Exhibiting Specific Electrical or Optical Properties

The sulfur atoms in the this compound structure can impart interesting electronic and optical properties to materials. cymitquimica.com This has led to its use in the formulation of advanced materials, including those with specific electrical or optical characteristics. chemimpex.comontosight.ai For instance, derivatives of 1,3-dithiolane have been investigated for their potential in developing conducting polymers and materials for nonlinear optics. ontosight.ai The electronic properties can be further tuned by introducing different substituents onto the phenyl ring, such as a fluorine atom, which alters the compound's reactivity and interactions. ontosight.ai

Derivatization for Specific Synthetic Targets

The versatility of this compound is further demonstrated by its derivatization to achieve specific synthetic goals. The core structure can be readily modified to introduce various functional groups, expanding its utility as a synthetic intermediate. ontosight.aibeilstein-journals.org

For example, the reaction of 2-lithio derivatives of 1,3-dithianes with nitroarenes leads to the formation of conjugate addition products. researchgate.net Furthermore, 2-aryl-1,3-dithiolanes can undergo base-mediated ring fragmentation to generate dithiocarboxylate anions, which can then be trapped by electrophiles to synthesize a wide array of dithioesters. acs.org These dithioesters are important precursors in polymer chemistry and for the synthesis of heterocyclic compounds. acs.org

The ability to introduce substituents at various positions of the this compound scaffold allows for the fine-tuning of its properties and reactivity, making it a highly adaptable building block for a diverse range of complex molecules.

Synthesis of Aryl/Hetaryl-Substituted Ethenes and Dibenzofulvenes

A notable application of 1,3-dithiolane derivatives lies in the synthesis of complex unsaturated systems like tetraaryl/hetarylethenes and dibenzofulvenes. These compounds are of significant interest in materials chemistry and photooptics. beilstein-journals.orguzh.ch The synthetic strategy often involves the use of 2-silylated 1,3-dithiolanes as key intermediates. beilstein-journals.orguzh.ch

The process commences with the reaction of aryl or hetaryl thioketones with trimethylsilyldiazomethane (B103560) (TMS-CHN₂). beilstein-journals.orguzh.ch This reaction can proceed via a [3+2]-cycloaddition to form a 1,3,4-thiadiazoline, which is often unstable. beilstein-journals.orguzh.ch This intermediate can then decompose, losing nitrogen gas to generate a silylated thiocarbonyl S-methanide. beilstein-journals.orguzh.chnih.gov This reactive species is subsequently trapped by another molecule of the thioketone, leading to the formation of sterically crowded 2-trimethylsilyl-1,3-dithiolanes. beilstein-journals.orguzh.ch

The crucial step involves the desilylation of these 2-trimethylsilyl-1,3-dithiolanes. beilstein-journals.org Treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), removes the trimethylsilyl (B98337) group to generate a 1,3-dithiolane carbanion. beilstein-journals.orgresearchgate.net This carbanion intermediate then undergoes a cycloreversion reaction, yielding the target aryl/hetaryl-substituted ethenes or dibenzofulvenes in high yields. beilstein-journals.orgresearchgate.net This protocol provides an efficient one-pot procedure for these valuable molecules. beilstein-journals.org

For instance, when thiofluorenone is used as the thioketone, the reaction sequence leads to the formation of dibenzofulvenes. beilstein-journals.orguzh.ch The reaction between the in situ generated silylated thiocarbonyl S-methanide (derived from thiofluorenone and TMS-CHN₂) and various thioketones produces the corresponding 2-trimethylsilylated 1,3-dithiolanes. beilstein-journals.org Subsequent desilylation with TBAF affords dibenzofulvenes with a fluorenylidene moiety. beilstein-journals.orguzh.ch

Similarly, ferrocenyl-substituted ethenes can be synthesized using a related methodology. Ferrocenyl thioketones react with (trimethylsilyl)diazomethane to form 2-silylated 1,3-dithiolanes. uzh.ch Desilylation with TBAF generates a carbanion whose stability and subsequent reaction pathway are influenced by the substituents. uzh.ch When aryl or hetaryl groups are present, the carbanion readily undergoes cycloelimination to produce 1,2-diferrocenylethylenes. uzh.ch

| Starting Thioketone (Ar¹C(=S)Ar²) | Product (Ethene/Dibenzofulvene) | Yield (%) | Reference |

| Diphenyl thioketone | 1,1,2,2-Tetraphenylethene | 85 | researchgate.net |

| Phenyl(thiophen-2-yl) thioketone | 1,2-Diphenyl-1,2-bis(thiophen-2-yl)ethene | 75 | researchgate.net |

| Thiofluorenone / Diphenyl thioketone | 9-(Diphenylmethylene)fluorene | 82 | beilstein-journals.org |

| Thiofluorenone / Bis(4-methoxyphenyl) thioketone | 9-[Bis(4-methoxyphenyl)methylene]fluorene | 88 | beilstein-journals.org |

| Thiofluorenone / Phenyl(thiophen-2-yl) thioketone | 9-[Phenyl(thiophen-2-yl)methylene]fluorene | 78 | beilstein-journals.org |

Preparation of Dithioester Derivatives

This compound serves as a precursor for the synthesis of dithioesters, which are valuable compounds in polymer chemistry and as intermediates in the synthesis of heterocycles. researchgate.netnih.gov A one-pot method has been developed for this transformation, which involves the base-mediated fragmentation of the 1,3-dithiolane ring. researchgate.netacs.org

The reaction is initiated by treating a 2-aryl-1,3-dithiolane, such as this compound, with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in a solvent like cyclopentyl methyl ether (CPME) at elevated temperatures. researchgate.netnih.govacs.org This induces a ring-fragmentation process, generating an aryl-dithiocarboxylate anion. researchgate.netacs.org This reactive intermediate is then trapped in a second step by the addition of an electrophile, such as an alkyl halide or a diaryliodonium salt, to furnish the desired dithioester in good yields. researchgate.netnih.gov

The efficiency of the reaction is dependent on the choice of base and reaction conditions. Studies have shown that LiHMDS is particularly effective, achieving the fragmentation in as little as five minutes at 100 °C. researchgate.netacs.org The scope of the reaction is broad, accommodating various substituted 2-aryl-1,3-dithiolanes and a range of electrophiles. acs.org Both electron-donating and electron-withdrawing substituents on the aryl ring of the dithiolane are generally well-tolerated. acs.org The method has been successfully applied to the synthesis of a large library of dithioesters, including those with sterically demanding groups. acs.org

| Dithiolane Substituent (Aryl) | Electrophile | Product (Dithioester) | Yield (%) | Reference |

| Phenyl | Ethyl bromide | Ethyl dithiobenzoate | 89 | acs.org |

| 4-Methylphenyl | Ethyl bromide | Ethyl 4-methyldithiobenzoate | 84 | acs.org |

| 4-Methoxyphenyl | Ethyl bromide | Ethyl 4-methoxydithiobenzoate | 79 | acs.org |

| 4-Chlorophenyl | Ethyl bromide | Ethyl 4-chlorodithiobenzoate | 73 | acs.org |

| Phenyl | Methyl iodide | Methyl dithiobenzoate | 88 | acs.org |

| Phenyl | Diphenyliodonium triflate | Phenyl dithiobenzoate | 72 | acs.org |

| 2-Naphthyl | Ethyl bromide | Ethyl 2-naphthalenedicarbodithioate | 82 | acs.org |

Conversion to Other Functional Groups

The 1,3-dithiolane group in this compound acts as a masked carbonyl group, and its conversion back to a carbonyl functionality is a synthetically important transformation. This deprotection can be achieved under mild, nearly neutral aqueous conditions using chloramine-T. google.com The reaction of this compound with chloramine-T in an alcohol-water solvent mixture readily yields benzaldehyde (B42025). google.com This method is advantageous as it avoids the harsh acidic conditions or heavy metal salts often required for dithioacetal cleavage. google.com Similarly, 2,2-diphenyl-1,3-dithiolane (B8731931) can be converted to benzophenone (B1666685) in quantitative yield using this method. google.com

In addition to forming carbonyl compounds, 2-alkoxy-2-phenyl-1,3-dithiolanes can undergo photosolvolysis. oup.com Irradiation of 2-methoxy- or 2-ethoxy-2-phenyl-1,3-dithiolane in neutral aqueous solution with a low-pressure mercury lamp leads to hydrolysis, forming S-2-mercaptoethyl benzenecarbothioate. oup.com When the irradiation is conducted in an alcohol solvent, a facile alcohol exchange occurs. For example, irradiating 2-methoxy-2-phenyl-1,3-dithiolane in ethanol (B145695) results in its smooth conversion to 2-ethoxy-2-phenyl-1,3-dithiolane. oup.com The reaction is believed to proceed through the formation of a 2-phenyl-1,3-dithiolan-2-ylium ion intermediate. oup.comoup.com

Furthermore, the reactivity of the dithiolane ring can be altered by oxidation. 2-Methyl-2-phenyl-1,3-dithiolane (B8659790) can be oxidized to its corresponding 1-oxide and 1,3-dioxide derivatives. rsc.org These oxidized species can then participate in reactions with various nucleophiles. rsc.org Under visible-light photoredox catalysis, 2-aryl-1,3-dithiolanes can undergo an oxidative rearrangement in the presence of a base to form disulfide-linked dithioesters. semanticscholar.org

The C-H bond at the C2 position of the dithiolane ring can be deprotonated to form a dithiyl anion, which is a potent nucleophile. While much of the research has focused on the 1,3-dithiane (B146892) analogue, this principle allows for C-C bond formation. nih.gov For example, 2-aryl-1,3-dithianes react with [1.1.1]propellane to form bicyclo[1.1.1]pentyl (BCP) substituted dithianes, which can be further transformed into BCP aryl ketones, geminal difluoromethanes, and esters. nih.gov

Catalytic Applications and Metal Complexation

2-Phenyl-1,3-dithiolane as a Ligand in Homogeneous and Heterogeneous Catalysis

The function of a molecule as a ligand in homogeneous or heterogeneous catalysis is dependent on its ability to coordinate to a metal center and influence its reactivity. While 1,3-dithiolanes have been explored in various chemical contexts, their application as ligands in catalysis has received relatively little attention compared to their dithiane counterparts. chemrxiv.org

In homogeneous catalysis , ligands dissolve in the same phase as the reactants and the metal catalyst. The electronic and steric properties of the ligand are crucial for controlling the activity and selectivity of the catalyst. For sulfur-containing ligands like this compound, the lone pairs on the sulfur atoms can coordinate to a metal center. Research on related dithiane compounds demonstrates their effectiveness as ligands. For instance, 2-phenyl-1,3-dithiane (B1581651) has been successfully used as an assembling ligand for the construction of copper(I) coordination polymers, showcasing its capacity to coordinate with metal centers. acs.org This suggests a potential, though less explored, role for this compound in homogeneous catalytic systems.

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. The advantage of heterogeneous catalysts lies in their ease of separation and recyclability. The conversion of homogeneous catalysts to heterogeneous ones can be achieved by anchoring them to a solid support. rsc.org While specific examples of this compound being used as a ligand in a heterogeneous catalyst are not prominent in the literature, the modification of zeolite Y with 2-phenyl-1,3-dithiane-1-oxide has been reported, indicating the possibility of immobilizing such scaffolds on solid supports. liverpool.ac.uk

A study on the visible-light photoredox-catalyzed rearrangement of 1,3-dithiolanes represents a modern catalytic application. In this reaction, the dithiolane itself is the substrate that undergoes a transformation in the presence of a photocatalyst, rather than acting as a traditional ligand that modulates a metal's activity for another substrate. semanticscholar.org This highlights the diverse ways dithiolane scaffolds can be involved in catalytic processes.

Formation of Stable Metal Complexes and their Catalytic Utility

The ability of this compound to form stable complexes with metals is a prerequisite for its use in catalysis. Current time information in Bangalore, IN. The sulfur atoms in the dithiolane ring can act as soft donor sites, forming stable coordination bonds with soft metal ions.

Significant research has been conducted on the complexation of the analogous 2-phenyl-1,3-dithiane with copper(I) halides. These studies have shown that the dithiane ligand can bridge metal centers to form coordination polymers with varying dimensionalities (0D, 1D, 2D, or 3D). The final architecture of these metal-organic networks is influenced by factors such as the substituent on the dithiane ring and the reaction conditions. acs.org

For example, the reaction of 2-phenyl-1,3-dithiane with copper(I) iodide (CuI) demonstrates how reaction conditions can dictate the structure of the resulting complex. When the reaction is carried out in acetonitrile (B52724) (MeCN), a one-dimensional (1D) polymeric ribbon is formed. In contrast, using hot ethyl cyanide (EtCN) as the solvent leads to the formation of a two-dimensional (2D) polymer. acs.org This illustrates the versatility of the dithiane scaffold in forming diverse and stable metal complexes. While this specific research was conducted on the dithiane analogue, it provides a strong indication of the potential for this compound to form similar stable metal complexes that could possess catalytic utility.

| Ligand | Metal Halide | Solvent | Resulting Complex Structure | Dimensionality |

| 2-Phenyl-1,3-dithiane | CuI | MeCN | [{Cu(μ₂-I)₂Cu}(MeCN)₂(μ₂-L₅)₂]n | 1D |

| 2-Phenyl-1,3-dithiane | CuI | EtCN | [{Cu₃(μ₃-I)(μ₂-I)₂(μ₂-L₅)₂}]n | 2D |

Table based on data for the analogous compound 2-phenyl-1,3-dithiane. acs.org

The catalytic utility of such complexes is an area of active research. The arrangement of metal centers within a coordination polymer can create unique active sites for catalysis, potentially leading to enhanced reactivity or selectivity compared to simple monomeric complexes.

Development of Novel Catalysts Utilizing Dithiolane Scaffolds

The 1,3-dithiolane (B1216140) ring is considered a "privileged scaffold" in medicinal chemistry and drug design because of its presence in numerous biologically active compounds. mdpi.com This concept of a privileged scaffold can be extended to catalyst development, where the core structure provides a robust framework for introducing and orienting functional groups to create a catalytically active site.

Research into novel catalysts often focuses on creating systems that are efficient, selective, and sustainable. uwa.edu.au The dithiolane scaffold offers a versatile platform for this purpose. For example, functionalized 1,3-dithiolanes have been developed as inhibitors for enzymes like tyrosinase. The series of (2-substituted phenyl-1,3-dithiolan-4-yl) methanols are a case in point, demonstrating how modifications to the dithiolane backbone can lead to potent and selective bioactive molecules. mdpi.com This principle of scaffold-based design is directly applicable to the development of new catalysts. By strategically placing substituents on the this compound core, it is possible to tune the electronic and steric environment around a coordinated metal, thereby creating a novel catalyst for a specific transformation.

An example of a catalytic system that relies on the dithiolane structure is the use of a palladium catalyst for the introduction of an ethynyl (B1212043) group into a 5-tert-butyl-2-phenyl-1,3-dithiane derivative in the synthesis of potential radioligands. nih.gov

| Substrate | Catalyst System | Reagent | Product | Yield |

| trans-5-tert-Butyl-2-(4′-iodophenyl)-2-methyl-1,1-dioxo-1,3-dithiane | (PPh₃)PdCl₂ / CuI | Propargyl alcohol | trans-5-tert-Butyl-2-(4′-(3-hydroxypropynyl)-phenyl)-2-methyl-1,1-dioxo-1,3-dithiane | 88% |

Table based on a reaction utilizing a dithiane scaffold. nih.gov

Furthermore, the synthesis of functional 1,2-dithiolanes (a related isomer) highlights how the disulfide bond's reactivity within the ring can be harnessed for applications in dynamic polymer synthesis and reversible conjugations, pointing to the broad potential of dithiolane-based structures in materials science and catalysis. nih.gov The development of heterogeneous solid acid catalysts, such as sulfamic acid-functionalized magnetic nanoparticles, for the synthesis of 2-phenyl-1,3-dithiane derivatives also underscores the ongoing interest in creating reusable and environmentally benign catalytic systems related to these scaffolds. rsc.orgrsc.org

Computational and Theoretical Studies of 2 Phenyl 1,3 Dithiolane

Density Functional Theory (DFT) Investigations

DFT has emerged as a powerful method for investigating the molecular properties of sulfur-containing heterocycles. It offers a balance between computational cost and accuracy, making it well-suited for studying the conformational landscapes and electronic characteristics of molecules like 2-Phenyl-1,3-dithiolane.

The deprotonation of the C2 carbon in dithioacetals creates a nucleophilic carbanion that is central to their synthetic utility. DFT calculations have been instrumental in understanding the structure and stability of the resulting lithiated intermediates. Studies on the closely related 2-lithio-2-phenyl-1,3-dithiane have been performed at the Becke3LYP/6-31G(d,p) level to probe the energetics and structural properties of these species. acs.org

A significant finding from these theoretical investigations is the pronounced preference for the equatorial orientation of the carbon-lithium (C-Li) bond. acs.org This preference is a key factor in the stereochemical outcome of reactions involving these intermediates. The calculated energy difference between the axial and equatorial conformers of 2-lithio-2-phenyl-1,3-dithiane was found to be 4.10 kcal·mol⁻¹. acs.org For the unsubstituted 2-lithio-1,3-dithiane, this energy difference is even more substantial at 14.2 kcal·mol⁻¹, highlighting the strong energetic penalty for the axial conformation. acs.org

An intriguing structural prediction for the axial form of 2-lithio-2-phenyl-1,3-dithiane suggests a highly delocalized system where the lithium atom is bonded not only to the C2 carbon but also to the ipso and ortho carbons of the phenyl ring and one of the sulfur atoms. acs.org

| Compound | Conformer | Relative Energy (kcal·mol⁻¹) |

|---|---|---|

| 2-Lithio-1,3-dithiane | Equatorial | 0.0 |

| Axial | 14.2 | |

| 2-Lithio-2-phenyl-1,3-dithiane | Equatorial | 0.0 |

| Axial | 4.10 |

The structural properties of this compound and its analogs are significantly influenced by subtle electronic interactions. Computational studies have suggested that hyperconjugation and other electronic transfers play a crucial role in determining the preferred conformations. rsc.org Specifically, for 2-phenyl-1,3-dithiane (B1581651) derivatives, it has been proposed that an electron transfer occurs between the π-electrons of the aromatic ring and the 3d orbitals of the sulfur atoms. rsc.org This interaction influences the molecule's stereochemistry. rsc.org

Structural data from these computational models indicate that such electronic effects stabilize the equatorial isomers. acs.org The stabilization is attributed to nC → σ*S-C hyperconjugation, while repulsive orbital interactions between the carbon lone pair (nC) and sulfur lone pairs (nS) destabilize the axial isomers. acs.org

Mechanistic Probing Through Computational Models

Computational models are pivotal in elucidating reaction mechanisms by allowing for the characterization of transition states and intermediates that may be transient and difficult to observe experimentally. unimib.it In the context of this compound chemistry, understanding the structure of the 2-lithio intermediate is fundamental. DFT calculations provide detailed geometries and electronic structures of these carbanions, which are essential for predicting their reactivity with various electrophiles. acs.org

For instance, the calculated preference for an equatorially-disposed C-Li bond helps rationalize the stereoselectivity observed in many reactions involving these intermediates. acs.org Furthermore, computational studies can be used to investigate more complex and sometimes unexpected reaction pathways. An unusual ring-opening reaction has been observed for certain 1,3-dithiolane (B1216140) derivatives upon treatment with alkyllithiums and alkyl halides, and a possible mechanism for this rare transformation has been proposed, a task for which computational modeling is well-suited. researchgate.net

Electrochemical Studies and Redox Potential Calculations

The redox behavior of molecules is a key aspect of their chemical reactivity. Combining experimental electrochemical techniques like cyclic voltammetry (CV) with theoretical calculations provides a comprehensive understanding of redox processes. kashanu.ac.irkashanu.ac.irresearchgate.net DFT calculations have been successfully employed to predict the redox potentials of organic molecules. dtu.dk

For a related compound, 2-(2,3-dihydroxy phenyl)-1,3-dithiane, the redox potential was calculated using DFT at the B3LYP/6-311++G** level of theory, incorporating the Polarizable Continuum Model (PCM) to account for solvation effects. kashanu.ac.irresearchgate.net The calculated standard reduction potential relative to the Standard Hydrogen Electrode (SHE) was 0.766 V. kashanu.ac.irkashanu.ac.ir This theoretical value showed excellent agreement with the experimental value of 0.753 V obtained from cyclic voltammetry experiments. kashanu.ac.irkashanu.ac.irresearchgate.net The small difference of 12 mV between the theoretical and experimental values underscores the accuracy of modern computational methods in predicting electrochemical properties. kashanu.ac.ir

| Compound | Method | Redox Potential vs. SHE (V) |

|---|---|---|

| 2-(2,3-Dihydroxy phenyl)-1,3-dithiane | Experimental (CV) | 0.753 |

| Calculated (DFT) | 0.766 |

Medicinal Chemistry and Biological Activity Investigations of 2 Phenyl 1,3 Dithiolane Derivatives

1,3-Dithiolane (B1216140) as a Privileged Scaffold in Drug Design and Development

The 1,3-dithiolane moiety is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of a wide array of therapeutic agents. The utility of the 1,3-dithiolane ring stems from its unique physicochemical properties, including its conformational flexibility and its ability to engage in various non-covalent interactions with biological macromolecules.

The incorporation of the 1,3-dithiolane scaffold has been instrumental in the design of compounds targeting a range of diseases. For instance, its presence in certain molecules has led to the development of potent and selective ligands for various receptors. The stereochemistry of the dithiolane ring can also play a crucial role in biological activity, with different stereoisomers exhibiting distinct pharmacological profiles. This highlights the importance of asymmetric synthesis and chiral resolution in the development of dithiolane-based drugs.

Therapeutic Potential of Dithiolane-Containing Compounds

The versatility of the 1,3-dithiolane scaffold has prompted extensive research into the therapeutic potential of its derivatives. These investigations have revealed a broad spectrum of biological activities, positioning these compounds as promising candidates for the treatment of various pathological conditions.

Antioxidant Properties and Applications

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Dithiolane-containing compounds, including derivatives of 2-phenyl-1,3-dithiolane, have demonstrated significant antioxidant properties. The sulfur atoms within the dithiolane ring are capable of participating in redox reactions, thereby scavenging free radicals and mitigating oxidative damage.

Research has shown that the antioxidant capacity of these compounds can be modulated by the nature and position of substituents on the phenyl ring. The presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, can enhance the radical scavenging activity. The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to neutralize free radicals. This intrinsic antioxidant activity makes this compound derivatives attractive candidates for development as protective agents against oxidative stress-related disorders.

Anti-inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key feature of many diseases. Several studies have explored the anti-inflammatory potential of compounds containing the 1,3-dithiolane scaffold. While direct studies on this compound are limited, the broader class of dithiolane derivatives has shown promise in modulating inflammatory pathways.

The anti-inflammatory effects of these compounds may be attributed to their ability to inhibit the production of pro-inflammatory mediators, such as cytokines and prostaglandins. The antioxidant properties of dithiolanes can also contribute to their anti-inflammatory action by reducing the oxidative stress that often exacerbates inflammatory responses. Further research is needed to fully elucidate the specific mechanisms by which this compound derivatives exert their anti-inflammatory effects and to identify the key structural features required for optimal activity.

Antimicrobial Properties

The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Derivatives of 1,3-dithiolane have been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.

Studies on 2-methylene-1,3-dithiolane (B1609977) derivatives have shown that these compounds can exhibit significant antimicrobial activity. The effectiveness of these compounds is often dependent on the specific substituents attached to the dithiolane ring. For instance, the presence of electron-withdrawing groups on the phenyl ring of related structures has been correlated with enhanced antibacterial activity. The proposed mechanisms of action may involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial metabolic pathways. These findings suggest that the this compound scaffold could be a valuable template for the design of new antimicrobial drugs.

Tyrosinase Inhibitors and Antimelanogenic Effects

Hyperpigmentation disorders and the demand for skin-lightening agents have driven research into the discovery of potent and safe tyrosinase inhibitors. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color. A significant breakthrough in this area has been the investigation of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives as tyrosinase inhibitors. nih.govwindows.net

A series of PDTM derivatives were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. nih.govwindows.net Several of these compounds demonstrated potent inhibitory activity, with some even surpassing the efficacy of the well-known tyrosinase inhibitor, kojic acid. nih.govwindows.net One of the most promising compounds, PDTM3, which features a 2,4-dihydroxyphenyl substituent, exhibited a half-maximal inhibitory concentration (IC50) of 13.94 µM, compared to 18.86 µM for kojic acid. nih.govwindows.net

Kinetic studies revealed that these PDTM derivatives act as competitive inhibitors of tyrosinase, suggesting that they bind to the active site of the enzyme and prevent the binding of the natural substrate, L-tyrosine. nih.govwindows.net Furthermore, cell-based assays using B16F10 melanoma cells confirmed that these compounds can effectively reduce melanin production without causing significant cytotoxicity. nih.govwindows.net These findings highlight the potential of the this compound scaffold as a basis for the development of novel and effective skin-whitening agents. nih.govwindows.net

| Compound | Substituent on Phenyl Ring | Tyrosinase Inhibition (IC50 in µM) |

| PDTM3 | 2,4-dihydroxy | 13.94 |

| Kojic Acid | - | 18.86 |

Cannabinoid CB1 Receptor Ligands

The cannabinoid CB1 receptor, a key component of the endocannabinoid system, is a well-established therapeutic target for a variety of conditions, including pain, obesity, and neurological disorders. The search for novel CB1 receptor ligands with improved efficacy and side-effect profiles is an active area of research in medicinal chemistry.